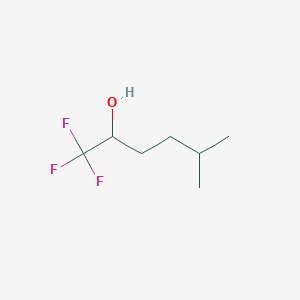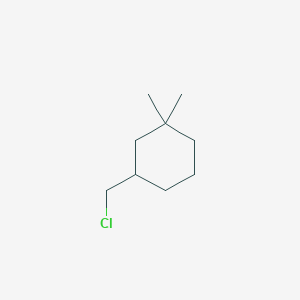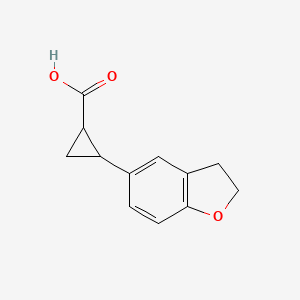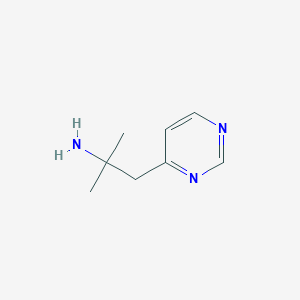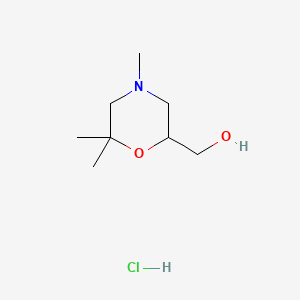![molecular formula C15H14F3NO B13601284 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C15H14F3NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-bromo-1-phenylethanone.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-bromo-1-phenylethanone with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 4-(trifluoromethyl)benzaldehyde, resulting in the formation of an intermediate compound.
Reduction: The intermediate compound is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives.
科学的研究の応用
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
- 2-Amino-2-(4-fluorophenyl)ethanol
- 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol
Uniqueness
2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological targets or unique reactivity in chemical synthesis.
特性
分子式 |
C15H14F3NO |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
2-amino-2-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)11-7-5-10(6-8-11)12-3-1-2-4-13(12)14(19)9-20/h1-8,14,20H,9,19H2 |
InChIキー |
QXYPNQIILYYOGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



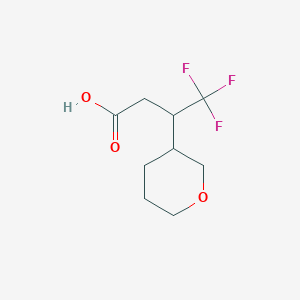
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)



![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
